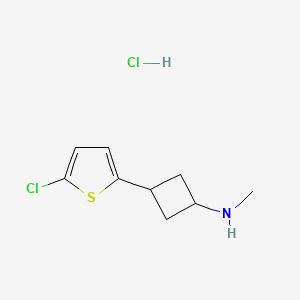

3-(5-Chlorothiophen-2-yl)-N-methylcyclobutan-1-amine;hydrochloride

Description

3-(5-Chlorothiophen-2-yl)-N-methylcyclobutan-1-amine hydrochloride is a cyclobutane derivative featuring a 5-chlorothiophen-2-yl substituent and a methylamine group, stabilized as a hydrochloride salt. While direct data on this compound are sparse in the provided evidence, comparisons with structurally related compounds (e.g., chlorothiophene derivatives, cyclobutane-containing amines, and hydrochloride salts) offer insights into its properties .

Properties

IUPAC Name |

3-(5-chlorothiophen-2-yl)-N-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNS.ClH/c1-11-7-4-6(5-7)8-2-3-9(10)12-8;/h2-3,6-7,11H,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLAGVVMNJABPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)C2=CC=C(S2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309460-92-0 | |

| Record name | 3-(5-chlorothiophen-2-yl)-N-methylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Cyclobutane-Containing Analogs

1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine ()

- Structure : Cyclobutane ring fused with a benzoxazole-chlorinated heterocycle.

- Relevance : Cyclobutane rings in both compounds suggest shared challenges in synthesis due to ring strain, which may affect stability and reactivity .

3-Amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide Hydrochloride ()

- Structure : Chlorothiophene linked via an ethyl group to a propanamide backbone.

- Key Differences : The amide functional group and phenyl substituent contrast with the methylamine and cyclobutane in the target compound.

- Relevance : Both compounds feature hydrochloride salts, suggesting comparable solubility profiles in polar solvents .

Chlorothiophene Derivatives

(E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one ()

- Structure : Chalcone derivative with chlorothiophene and thiophene moieties.

- Key Differences : The α,β-unsaturated ketone backbone differs from the cyclobutane-amine structure.

- Relevance: Studies on nonlinear optical properties highlight the role of chlorothiophene in electronic conjugation, a property that may extend to the target compound if used in optoelectronics .

1-(5-Chlorothiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one ()

- Structure : Chalcone with dichlorophenyl and chlorothiophene groups.

- Key Differences : The dichlorophenyl substituent enhances lipophilicity compared to the target’s cyclobutane.

Data Tables: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.